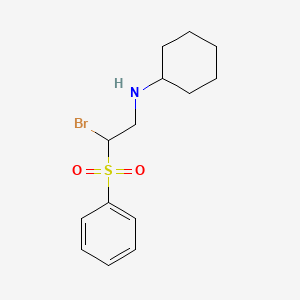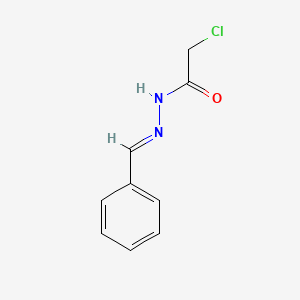![molecular formula C14H12BrNO2 B13762964 2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol is an organic compound with the molecular formula C14H12BrNO2 It is known for its unique structure, which includes a bromophenyl group, an iminomethyl group, and a methoxyphenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol typically involves the condensation reaction between 4-bromobenzaldehyde and 5-methoxy-2-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol
- 2-[(4-Iodophenyl)iminomethyl]-5-methoxyphenol
- 2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol
Uniqueness
2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its fluorine, iodine, and chlorine analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C14H12BrNO2 |
|---|---|
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)iminomethyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-7-2-10(14(17)8-13)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3 |
InChI-Schlüssel |
VRVFTJLAUQEHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
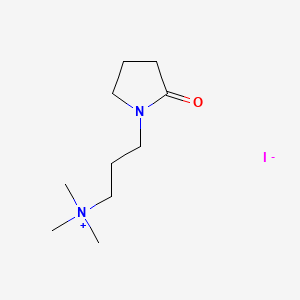
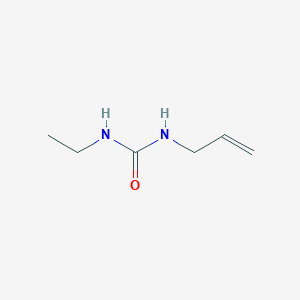
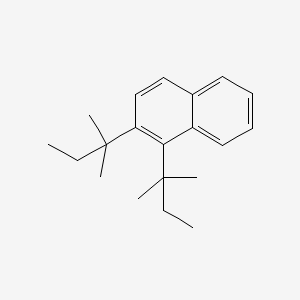
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
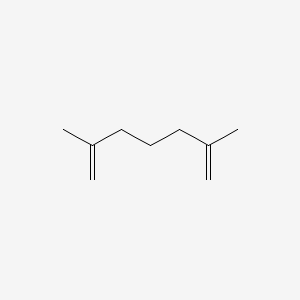

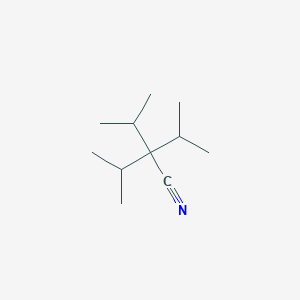

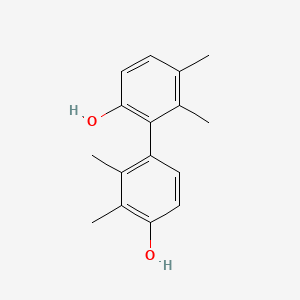
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
